molecular formula C15H12ClNO3 B2898756 5-chloro-3-(4-methoxybenzyl)benzo[d]oxazol-2(3H)-one CAS No. 883279-87-6

5-chloro-3-(4-methoxybenzyl)benzo[d]oxazol-2(3H)-one

Cat. No. B2898756
CAS RN: 883279-87-6
M. Wt: 289.72
InChI Key: VCPLOCQZNORTEJ-UHFFFAOYSA-N
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Description

Benzoxazole derivatives are an important class of compounds with a wide range of applications in the field of pharmaceuticals and various biological systems . They are found in many naturally occurring biologically active molecules .


Synthesis Analysis

Benzoxazole derivatives can be synthesized from diamine monomers . For example, two isomeric diamine monomers, 2-(3-aminophenyl)benzo[d]oxazol-5-amine and 2-(3-aminophenyl)benzo[d]oxazol-6-amine, were designed and synthesized .


Molecular Structure Analysis

The molecular structure of benzoxazole derivatives can be characterized by 1H NMR, 13C NMR, and mass spectroscopy .


Physical And Chemical Properties Analysis

Benzoxazole derivatives exhibit excellent thermal stability and good mechanical properties . They also demonstrate good melt processability .

Scientific Research Applications

Synthesis of Sulfonamide Derivatives

The compound serves as a precursor in the synthesis of various sulfonamide derivatives. These derivatives have been explored for their potential as c-Jun N-Terminal Kinase inhibitors , which are relevant in cancer research due to their role in cell signaling and apoptosis .

Protein Tyrosine Phosphatases Inhibition

Another application is the inhibition of protein tyrosine phosphatases. This is significant in the study of signal transduction pathways, particularly in understanding the mechanisms of diseases like diabetes and cancer .

Carbonic Anhydrase Inhibition

Researchers have utilized this compound in the development of carbonic anhydrase inhibitors. These inhibitors have therapeutic potential in treating conditions such as glaucoma, epilepsy, and altitude sickness .

Selective Human β3 Agonists

The compound has been used in the synthesis of selective human β3 agonists. These agonists are promising for the treatment of obesity and diabetes, as they can potentially stimulate lipolysis without significant cardiovascular effects .

ETA Selective Endothelin Antagonists

In cardiovascular research, derivatives of this compound have been studied as ETA selective endothelin antagonists. These antagonists could be beneficial in treating various cardiovascular diseases, including hypertension and pulmonary arterial hypertension .

Phosphodiesterase-5 (PDE5) Inhibition

The compound has also been incorporated into compounds displaying phosphodiesterase-5 (PDE5) inhibition activity. PDE5 inhibitors are well-known for treating erectile dysfunction and have potential in treating pulmonary hypertension .

Mechanism of Action

The mechanism of action of benzoxazole derivatives can be predicted through in silico molecular docking studies . For example, the binding affinity of the synthesized benzoxazole derivatives with prostaglandin H2 synthase (PGHS) protein and trypsin enzyme can be predicted .

Safety and Hazards

The safety data sheet for related compounds suggests that they may cause an allergic skin reaction and are harmful if inhaled . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

The future directions for the study of benzoxazole derivatives could include further exploration of their potential applicability in various fields, given their wide range of pharmacological applications .

properties

IUPAC Name

5-chloro-3-[(4-methoxyphenyl)methyl]-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClNO3/c1-19-12-5-2-10(3-6-12)9-17-13-8-11(16)4-7-14(13)20-15(17)18/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCPLOCQZNORTEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C3=C(C=CC(=C3)Cl)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-3-(4-methoxybenzyl)benzo[d]oxazol-2(3H)-one

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